molecular formula C11H16O2 B562786 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 CAS No. 1189501-77-6

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3

Cat. No.: B562786
CAS No.: 1189501-77-6
M. Wt: 183.265
InChI Key: VMSYOJIGAZHOLW-GKOSEXJESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 typically involves the deuteration of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium oxide (D2O) or deuterium gas (D2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process typically includes rigorous quality control measures to ensure the consistency and stability of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 involves its incorporation into various chemical and biological systems due to its deuterium labeling. The deuterium atoms can replace hydrogen atoms in chemical reactions, allowing researchers to study reaction pathways and mechanisms with greater precision. The molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium atoms allows for more precise tracking and analysis in various scientific studies, making it a valuable tool in research .

Biological Activity

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (CAS No. 1189501-77-6) is a deuterated derivative of 4-methoxy-2,3,6-trimethylbenzyl alcohol. This compound has gained attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13D3O2
  • Molecular Weight : 183.26 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, and tetrahydrofuran
  • Physical Form : Solid, white color
PropertyValue
CAS Number1189501-77-6
Molecular Weight183.26 g/mol
SolubilityChloroform, DCM
Melting PointNot specified

Biological Activities

Research indicates that this compound exhibits various biological activities that could be beneficial in therapeutic applications:

  • Antioxidant Activity : The compound has shown significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from oxidative damage which is linked to various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways by inhibiting the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary investigations have demonstrated that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
  • Neuroprotective Properties : The compound has been studied for its neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
  • Cytokine Modulation : By inhibiting NF-κB activation, the compound reduces the expression of inflammatory cytokines such as TNF-alpha and IL-6.
  • Apoptotic Pathways : It appears to activate intrinsic apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies on Cancer Cells :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .
  • Neuroprotection in Animal Models :
    • In a rodent model of oxidative stress-induced neurotoxicity, administration of this compound significantly reduced neuronal loss and improved behavioral outcomes related to memory and learning.
  • Anti-inflammatory Effects in Cell Cultures :
    • Research involving macrophage cell lines showed that this compound effectively reduced the secretion of inflammatory mediators upon lipopolysaccharide (LPS) stimulation .

Properties

IUPAC Name

[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSYOJIGAZHOLW-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CO)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662085
Record name {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189501-77-6
Record name {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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